4-Bromo-3-nitro-1-naphthoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
852381-11-4 |
|---|---|
Molecular Formula |
C11H6BrNO4 |
Molecular Weight |
296.07 g/mol |
IUPAC Name |
4-bromo-3-nitronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)13(16)17/h1-5H,(H,14,15) |
InChI Key |
JMWKCZADLCMYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 3 Nitro 1 Naphthoic Acid and Its Key Precursors
Strategies for Nitration of Naphthalene (B1677914) Carboxylic Acids
The introduction of a nitro group onto the naphthalene ring is a critical step in the synthesis of nitro-naphthalene derivatives. This is typically achieved through electrophilic aromatic nitration.
Electrophilic aromatic substitution on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8), which is kinetically favored over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate (arenium ion) that preserves one intact benzene ring. chegg.com However, when a substituent is already present on the ring, as in 1-naphthoic acid, the regiochemical outcome is governed by the combined directing effects of the substituent and the inherent reactivity of the ring system.
The carboxylic acid group (-COOH) is a deactivating, meta-directing group. Therefore, in the nitration of 1-naphthoic acid, the incoming electrophile (the nitronium ion, NO₂⁺) is directed away from the ring to which the carboxyl group is attached and towards the meta positions of the other ring. The active electrophile is widely accepted to be the nitronium ion, which forms a π-complex with the aromatic ring, followed by the formation of a σ-complex (Wheland intermediate) in the rate-determining step. nih.gov
For 1-naphthoic acid, the primary products of nitration are typically 5-nitro-1-naphthoic acid and 8-nitro-1-naphthoic acid. The formation of 3-nitro-1-naphthoic acid is generally not favored under standard nitrating conditions due to the directing effect of the carboxyl group.
| Reactant | Nitrating Agent | Major Products | Minor Products |
| 1-Naphthoic Acid | HNO₃ / H₂SO₄ | 5-Nitro-1-naphthoic acid, 8-Nitro-1-naphthoic acid | Other isomers |
This table illustrates the expected regiochemical outcome of the direct nitration of 1-naphthoic acid based on established principles of electrophilic aromatic substitution.
The optimization of reaction conditions is crucial for controlling selectivity and maximizing the yield of the desired nitro-naphthoic acid isomer. Key parameters that can be adjusted include the nitrating agent, temperature, solvent, and catalyst.
Traditional nitration using a mixture of concentrated nitric acid and sulfuric acid can be harsh and may lead to side reactions. mdpi.com Milder, more selective methods are often sought. For instance, the use of zeolite catalysts, such as HBEA, has been shown to improve the regioselectivity in the mononitration of naphthalene, favoring the formation of 1-nitronaphthalene. mdpi.com Lowering the reaction temperature generally enhances selectivity, as it favors the kinetically controlled product and reduces the formation of dinitrated and other byproducts. mdpi.com
Alternative nitrating systems, such as nitric acid in an aqueous solution of sodium dodecylsulfate, can also provide high regioselectivity under mild, room-temperature conditions. rsc.org Acetic anhydride (B1165640) is sometimes used as a water absorbent to drive the reaction forward. mdpi.com
Table 1: Effect of Reaction Temperature on Naphthalene Nitration Selectivity
| Temperature (°C) | Yield of 1-nitronaphthalene (%) | Selectivity (1-nitro vs 2-nitro) | Reference |
|---|---|---|---|
| -15 | 68.2 | 19.2 | mdpi.com |
| 0 | - | Lower | mdpi.com |
Data adapted from studies on naphthalene nitration, illustrating the general principle that lower temperatures improve regioselectivity. mdpi.com
Strategies for Bromination of Naphthalene Carboxylic Acids
Bromination of the naphthalene core is another key electrophilic aromatic substitution. The regioselectivity is dependent on the reaction conditions and the directing effects of any existing substituents.
The direct bromination of unsubstituted naphthalene can lead to a mixture of products. cardiff.ac.uk However, selective methods have been developed. For example, the reaction of naphthalene with stoichiometric quantities of bromine in methylene chloride at low temperatures (-50 to -30°C) can smoothly afford 1,4-dibromonaphthalene in high yield (90%). researchgate.net Photobromination of naphthalene can yield 1,3-dibromonaphthalene after dehydrobromination. rsc.org
Common brominating agents include molecular bromine (Br₂), often with a Lewis acid catalyst like FeBr₃, N-bromosuccinimide (NBS), and dioxane dibromide. cardiff.ac.ukresearchgate.net The choice of solvent and catalyst can significantly influence the product distribution. cardiff.ac.uk For instance, bromination of naphthalene over certain montmorillonite clays can selectively produce different isomers. cardiff.ac.uk
When brominating a substituted naphthalene such as 1-naphthoic acid, the directing effect of the carboxyl group must be considered. As a meta-director, it would theoretically direct the incoming bromine to the 3, 6, or 8 positions. However, the synthesis of 3-bromo-1-naphthoic acid via this direct route is challenging due to the competing electronic and steric factors of the naphthalene ring system.
In a multi-substituted system, the position of the incoming electrophile is determined by the cumulative directing effects of all substituents. The synthesis of 4-bromo-3-nitrobenzoic acid from 4-bromobenzoic acid provides a useful analogy for understanding these effects. quora.comquora.com In this case, the carboxyl group is a meta-director, and the bromine atom is an ortho, para-director. The incoming nitro group is directed to the position that is meta to the carboxyl group and ortho to the bromine atom (the 3-position). quora.comquora.com
Applying this logic to a naphthalene system, if one were to nitrate 4-bromo-1-naphthoic acid, the directing effects would be similar:
The -COOH group at C1 is deactivating and directs meta (to C3, C6, C8).
The -Br group at C4 is deactivating but directs ortho and para (to C3, C5).
The C3 position is activated by both groups (ortho to bromo, meta to carboxyl), making it the most likely site for nitration. This indicates that a sequential bromination followed by nitration is a viable strategy for synthesizing 4-bromo-3-nitro-1-naphthoic acid.
Advanced Synthetic Pathways to this compound
Given the regioselectivity challenges of direct substitution, the synthesis of this compound is best approached through a multi-step pathway that carefully controls the introduction of each substituent. A plausible and strategic pathway would involve the bromination of 1-naphthoic acid first, followed by a selective nitration.
Proposed Synthetic Pathway:
Preparation of 1-Naphthoic Acid: This precursor can be synthesized from 1-bromonaphthalene via the formation of a Grignard reagent followed by carboxylation with carbon dioxide. wikipedia.org
Bromination to 4-Bromo-1-naphthoic Acid: The next step is the selective bromination of 1-naphthoic acid at the 4-position. While the -COOH group is meta-directing, the high reactivity of the α-positions of the naphthalene ring can favor substitution at C4 under specific conditions. This step is crucial and would require careful optimization of brominating agents and reaction conditions to achieve the desired regioselectivity.
Nitration of 4-Bromo-1-naphthoic Acid: The final step is the nitration of 4-bromo-1-naphthoic acid. As discussed previously, the combined directing effects of the bromo and carboxyl groups strongly favor the introduction of the nitro group at the C3 position. A standard nitrating mixture of nitric acid and sulfuric acid would likely be effective for this transformation.
Table 2: Proposed Retrosynthetic Analysis
| Target Molecule | Intermediate 2 | Intermediate 1 | Starting Material |
|---|---|---|---|
| This compound | 4-Bromo-1-naphthoic acid | 1-Naphthoic acid | 1-Bromonaphthalene |
| Reaction | Nitration | Bromination | Grignard Reaction & Carboxylation |
This table outlines a logical retrosynthetic approach to the target compound, starting from a commercially available precursor.
Multi-Step Approaches Involving Sequential Halogenation and Nitration
The synthesis of this compound can be achieved through a multi-step process involving the sequential introduction of bromo and nitro substituents onto a naphthalene core. The order of these electrophilic substitution reactions is critical due to the directing effects of the substituents.
A plausible synthetic route begins with 1-naphthoic acid. The carboxyl group is a meta-directing group in benzene systems, and while its influence on the naphthalene ring is more complex, it generally deactivates the ring towards electrophilic substitution. Nitration of 1-naphthoic acid would be expected to yield a mixture of isomers, with the nitro group predominantly adding to the 5- and 8-positions. Subsequent bromination would then be directed by both the carboxyl and the newly introduced nitro group.
Alternatively, starting with a different naphthalene derivative can provide a more controlled synthesis. For instance, a common strategy for analogous benzene compounds is to introduce the substituents in a specific order to achieve the desired regiochemistry. quora.comquora.com For this compound, a logical precursor would be 4-bromo-1-naphthoic acid. The synthesis of this intermediate can be accomplished through methods such as the diazotization of 4-amino-1-naphthoic acid followed by a Sandmeyer reaction with cuprous bromide.
Once 4-bromo-1-naphthoic acid is obtained, the subsequent nitration step is crucial. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the bromine at the 4-position would direct the incoming nitro group to the 3-position (ortho to the bromine) and the 5- and 7-positions (para to the bromine, but on the adjacent ring). The carboxylic acid at the 1-position would direct meta to the 3-position. Therefore, the directing effects of both the bromo and the carboxyl groups reinforce the placement of the nitro group at the 3-position. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. chegg.com
The general reaction scheme is as follows:
Starting Material: 1-Naphthoic Acid or a suitable derivative.
Bromination: Introduction of the bromine atom at the 4-position. This may involve direct bromination or a multi-step sequence involving an amino group.
Nitration: Introduction of the nitro group at the 3-position, directed by the existing bromo and carboxyl groups.
A similar strategy is employed in the synthesis of 4-bromo-3-nitrobenzoic acid, where 4-bromobenzoic acid is nitrated to yield the desired product. quora.com The directing effects of the substituents on the aromatic ring are key to the success of this synthetic approach.
Transformation of Relevant Naphthalene Anhydrides and Coumalic Acid Derivatives
Another synthetic avenue towards this compound involves the chemical modification of naphthalic anhydrides. 1,8-Naphthalic anhydride is a readily available commercial starting material that can be functionalized through electrophilic substitution reactions.
A one-pot synthesis has been reported for the preparation of 3-bromo- and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride from 1,8-naphthalic anhydride. researchgate.net This process involves nitration followed by selective bromination in sulfuric acid at room temperature. researchgate.net The resulting 4-bromo-3-nitro-1,8-naphthalic anhydride is a direct precursor to the target molecule. chemsrc.comalfachemch.com
The conversion of the anhydride to the carboxylic acid can be achieved through a series of reactions. One possible method involves the selective reduction of one of the carbonyl groups of the anhydride to a methylene group, followed by oxidation of the resulting lactone. Alternatively, the anhydride can be opened to form a dicarboxylic acid, followed by selective decarboxylation to yield the desired 1-naphthoic acid derivative.
While the use of coumalic acid derivatives for the synthesis of this specific compound is not widely documented, they are known to participate in Diels-Alder reactions as dienes, which could potentially be used to construct the naphthalene ring system with the desired substitution pattern. This approach would represent a convergent synthesis where the substituents are incorporated into the dienophile and the diene (the coumalic acid derivative) prior to the cycloaddition reaction.
The transformation of 4-bromo-3-nitro-1,8-naphthalic anhydride to this compound would be the final step in this synthetic sequence. The specific conditions for this transformation would need to be carefully controlled to avoid side reactions involving the nitro and bromo groups.
Contemporary Catalytic Approaches for Substituted Naphthoic Acid Synthesis (e.g., Ru-catalyzed C-H Activation)
Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of complex aromatic systems. Ruthenium-catalyzed C-H activation has been demonstrated as an efficient strategy for the synthesis of multisubstituted 1-naphthoic acids. acs.orgnih.gov
This approach involves a [2 + 2 + 2] benzannulation of phthalic acids or anhydrides with two alkyne molecules. acs.orgnih.gov The reaction is catalyzed by a ruthenium complex, such as [Ru(p-cymene)Cl₂]₂, and utilizes atmospheric oxygen as the sole oxidant, which enhances the sustainability of the method. acs.orgnih.gov The free carboxyl group in the phthalic acid starting material acts as a directing group for the C-H activation step and facilitates the subsequent annulation to form the naphthalene ring system. acs.orgnih.gov
The reaction proceeds with high regioselectivity and can tolerate a variety of functional groups on both the phthalic acid and the alkyne coupling partners, allowing for the synthesis of a diverse range of substituted 1-naphthoic acids in moderate to good yields. acs.orgnih.gov While this method has not been specifically reported for the synthesis of this compound, it represents a contemporary and versatile approach that could potentially be adapted for its synthesis by using appropriately substituted phthalic acid and alkyne precursors.
The general mechanism is thought to involve the deprotonation of the carboxylic acid, coordination of the ruthenium catalyst, and a concerted metalation-deprotonation to activate a C-H bond. nih.gov This is followed by the sequential insertion of two alkyne molecules and reductive elimination to form the final product. acs.org
Below is a table summarizing the reaction conditions for a Ru-catalyzed C-H activation approach to synthesize a substituted 1-naphthoic acid.
| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Ru(p-cymene)Cl₂]₂ (3.3) | AgOAc (20) | DCE | 100 | 12 | 78 |
| 2 | [Ru(p-cymene)Cl₂]₂ (3.3) | Cu(OAc)₂ (20) | DCE | 100 | 12 | 85 |
| 3 | [Ru(p-cymene)Cl₂]₂ (3.3) | AgSbF₆ (20) | DCE | 100 | 12 | 65 |
| 4 | [Ru(p-cymene)Cl₂]₂ (3.3) | AgOAc (20) | Toluene | 100 | 12 | 55 |
| 5 | [Ru(p-cymene)Cl₂]₂ (3.3) | AgOAc (20) | Dioxane | 100 | 12 | 72 |
This is an example table based on typical conditions for Ru-catalyzed C-H activation reactions and does not represent the synthesis of this compound itself.
Methodological Considerations for Yield Optimization and Product Purity in Naphthoic Acid Synthesis
Optimizing the yield and ensuring the high purity of the final product are critical aspects of any synthetic process. In the synthesis of this compound, several factors must be carefully controlled.
In multi-step syntheses involving electrophilic substitution, the reaction conditions for each step must be fine-tuned to maximize the formation of the desired isomer and minimize the production of side products. For instance, in the nitration of 4-bromo-1-naphthoic acid, the temperature and the concentration of the nitrating agent (a mixture of nitric and sulfuric acid) should be carefully controlled to prevent over-nitration or the formation of unwanted isomers.
Purification of intermediates and the final product is also essential. Common techniques for the purification of naphthoic acid derivatives include:
Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is crucial and should be based on the solubility of the compound at different temperatures. Toluene is a solvent that has been used for the recrystallization of crude α-naphthoic acid. orgsyn.org
Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. It is particularly useful for separating isomeric mixtures or removing impurities with similar solubility to the desired product. Column chromatography has been used to purify 1-naphthoic acid to an analytical purity of over 98%. google.com
In catalytic approaches, such as the Ru-catalyzed C-H activation, the choice of catalyst, solvent, additives, and reaction temperature can significantly impact the yield and selectivity of the reaction. acs.org Screening of different reaction parameters is often necessary to identify the optimal conditions for a particular substrate.
Furthermore, the purity of the starting materials and reagents is paramount. Impurities in the starting materials can lead to the formation of byproducts that are difficult to remove from the final product. Therefore, it is good practice to purify the starting materials before use.
The following table outlines some general considerations for optimizing the synthesis of substituted naphthoic acids.
| Parameter | Consideration | Impact on Yield and Purity |
| Reaction Temperature | Should be carefully controlled to balance reaction rate with selectivity. | Higher temperatures can increase reaction rates but may lead to more side products and decomposition. |
| Solvent | The choice of solvent can affect the solubility of reactants and the stability of intermediates. | An appropriate solvent can improve reaction rates and yields, and in some cases, influence regioselectivity. |
| Catalyst/Reagent Concentration | The stoichiometry of the reactants and the concentration of the catalyst should be optimized. | Can affect reaction kinetics and the formation of byproducts. |
| Purification Method | The appropriate purification technique should be chosen based on the properties of the compound and the impurities present. | Effective purification is essential for obtaining a high-purity product. |
By carefully considering these methodological aspects, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity.
Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Nitro 1 Naphthoic Acid
Reactivity of the Nitro Moiety
Reduction Reactions to Amino-Naphthoic Acid Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding aromatic amines that are valuable intermediates. jsynthchem.com This conversion can be achieved using various reducing agents. Common methods involve catalytic hydrogenation or the use of metal/acid combinations.
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Ethanol, Room Temperature | 4-Bromo-3-amino-1-naphthoic acid |
| Sn, HCl | Heat | 4-Bromo-3-amino-1-naphthoic acid |
| Fe, NH₄Cl | Ethanol/Water, Reflux | 4-Bromo-3-amino-1-naphthoic acid |
Selective Reduction in the Presence of the Carboxylic Acid Group
Achieving selective reduction of the nitro group without affecting the carboxylic acid functionality is a key consideration. While strong reducing agents like lithium aluminum hydride would reduce both functional groups, milder and more selective methods are available. For instance, borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) is known to react more rapidly with carboxylic acids than with nitro groups. openstax.org Conversely, certain catalytic systems can favor the reduction of the nitro group. A novel system using sodium borohydride (B1222165) in the presence of Ni(PPh₃)₄ has been shown to effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.comjsynthchem.com This method's efficiency stems from enhancing the reducing power of sodium borohydride, which on its own is a mild reducing agent for carbonyl compounds but not nitro groups. jsynthchem.com
Reactivity of the Bromo Substituent
The bromine atom on the naphthalene (B1677914) ring serves as a leaving group in nucleophilic aromatic substitution reactions and is a key handle for transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org In 4-bromo-3-nitro-1-naphthoic acid, the presence of the nitro group, a powerful electron-withdrawing substituent, activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org In this specific molecule, the nitro group is ortho to the bromo substituent, facilitating nucleophilic aromatic substitution (SNAᵣ) reactions where the bromide ion is displaced by a nucleophile. libretexts.orglibretexts.org
| Nucleophile | Product |
| Methoxide (CH₃O⁻) | 4-Methoxy-3-nitro-1-naphthoic acid |
| Ammonia (NH₃) | 4-Amino-3-nitro-1-naphthoic acid |
| Cyanide (CN⁻) | 4-Cyano-3-nitro-1-naphthoic acid |
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com The bromo substituent on this compound makes it a suitable substrate for various palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi-res.comnih.gov These reactions allow for the introduction of a wide range of functional groups, significantly expanding the synthetic utility of the parent molecule. uniurb.it For instance, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or heteroaryl group at the 4-position. nih.gov
| Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-3-nitro-1-naphthoic acid |
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | 4-Alkenyl-3-nitro-1-naphthoic acid |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | 4-Alkynyl-3-nitro-1-naphthoic acid |
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group can undergo a variety of transformations, although its direct nucleophilic acyl substitution is challenging due to the poor leaving group nature of the hydroxyl group. openstax.org To enhance its reactivity, the carboxylic acid is often converted into more reactive derivatives.
Common transformations include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
Amide Formation: Reaction with an amine, typically requiring an activating agent like a carbodiimide (B86325) to facilitate the formation of the amide bond. openstax.org
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride, which can then readily undergo reactions with various nucleophiles. openstax.org
Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol.
| Reagent | Product |
| Methanol (B129727), H₂SO₄ | Methyl 4-bromo-3-nitro-1-naphthoate |
| Thionyl chloride (SOCl₂) | 4-Bromo-3-nitro-1-naphthoyl chloride |
| Lithium aluminum hydride (LiAlH₄) | (4-Bromo-3-nitronaphthalen-1-yl)methanol |
Esterification and Amidation Reactions
The carboxylic acid group at the 1-position of the naphthalene ring is the primary site for esterification and amidation reactions. These transformations are fundamental in modifying the properties of the molecule, for instance, to facilitate its use in further synthetic steps or to modulate its biological activity in medicinal chemistry research.
Esterification Reactions:
A typical procedure would involve heating the naphthoic acid with an excess of the desired alcohol (e.g., methanol or ethanol) and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via a Fischer esterification mechanism.
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be first converted to a more reactive acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-3-nitro-1-naphthoyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Another effective method is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the alcohol.
| Reaction Type | Reagents | Typical Conditions | Product |
| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Reflux | Methyl 4-bromo-3-nitro-1-naphthoate |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Room temperature or gentle heating | 4-Bromo-3-nitro-1-naphthoyl chloride |
| Esterification via Acyl Chloride | Alcohol, Pyridine or Et₃N | 0 °C to room temperature | Corresponding ester |
| DCC/EDC Coupling | Alcohol, DCC or EDC, DMAP (cat.) | Room temperature | Corresponding ester |
Amidation Reactions:
Similar to esterification, the formation of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine requires high temperatures and is often inefficient.
A more practical approach is the activation of the carboxylic acid. This can be achieved by converting it to the corresponding acyl chloride, as described for esterification, followed by reaction with the amine. The presence of a base is crucial to scavenge the generated HCl.
The use of peptide coupling reagents is a widely employed strategy for amide bond formation under mild conditions, which is particularly important when dealing with complex or sensitive amines. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (like DCC or EDC) are highly effective. These reagents form an activated intermediate that readily reacts with the amine to yield the desired amide.
| Reaction Type | Reagents | Typical Conditions | Product |
| Via Acyl Chloride | Amine (R-NH₂), Pyridine or Et₃N | 0 °C to room temperature | N-substituted 4-bromo-3-nitro-1-naphthamide |
| Coupling Agent | Amine (R-NH₂), DCC/HOBt or HATU | Room temperature | N-substituted 4-bromo-3-nitro-1-naphthamide |
Decarboxylation Processes (e.g., in precursor synthesis)bocsci.com
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation that can be utilized in the synthesis of other substituted naphthalenes. For aromatic carboxylic acids, this reaction is generally not facile and requires specific conditions or activating features within the molecule.
The presence of the electron-withdrawing nitro group ortho to the carboxylic acid can influence the ease of decarboxylation, although it is not as activating as a carbonyl group at the beta position. The decarboxylation of this compound to yield 1-bromo-2-nitronaphthalene (B1276244) is a potential synthetic route, though it may require harsh thermal conditions or the use of specific catalysts.
In some synthetic strategies, decarboxylation is a key step in a multi-step sequence. For instance, if this compound were to be used as a precursor for other functionalized naphthalenes, the carboxylic acid group might serve as a temporary directing group that is later removed.
One common method for the decarboxylation of aromatic carboxylic acids is copper-catalyzed decarboxylation. Heating the carboxylic acid in the presence of a copper salt, such as copper(I) oxide or copper chromite, in a high-boiling solvent like quinoline (B57606) can promote the loss of CO₂.
Another approach involves the conversion of the carboxylic acid to a derivative that is more susceptible to decarboxylation. For example, the Hunsdiecker reaction, which involves the reaction of the silver salt of the carboxylic acid with bromine, would lead to a bromo-decarboxylation, yielding 1,4-dibromo-2-nitronaphthalene.
| Reaction Type | Reagents | Typical Conditions | Potential Product |
| Thermal Decarboxylation | Heat | High temperatures (>200 °C) | 1-Bromo-2-nitronaphthalene |
| Copper-Catalyzed | Cu₂O or Copper Chromite, Quinoline | High temperatures | 1-Bromo-2-nitronaphthalene |
| Hunsdiecker Reaction | 1. AgNO₃, NaOH 2. Br₂ | Reflux in CCl₄ | 1,4-Dibromo-2-nitronaphthalene |
It is important to note that the specific conditions and yields for these reactions on this compound would need to be empirically determined, as detailed research findings for this particular compound are not extensively reported in the public domain. The information presented is based on established principles of organic reactivity for analogous compounds.
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromo 3 Nitro 1 Naphthoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms.
¹H NMR Analysis for Regiochemical Purity and Isomer Differentiation
Proton NMR (¹H NMR) spectroscopy is fundamental in verifying the regiochemical arrangement of substituents on the naphthalene (B1677914) core of 4-Bromo-3-nitro-1-naphthoic acid. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are highly sensitive to their positions relative to the bromo, nitro, and carboxylic acid groups.
In a typical ¹H NMR spectrum of a related compound, 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, the aromatic protons exhibit complex multiplets in the range of δ 7.57-8.69 ppm. nih.gov For this compound, distinct signals would be expected for the protons on the naphthalene ring system. The proton on the same ring as the substituents will show a different chemical shift and coupling pattern compared to the protons on the other ring. By analyzing these patterns, it is possible to confirm the 4-bromo and 3-nitro substitution pattern and differentiate it from other possible isomers. For instance, the presence of a singlet or a set of coupled doublets and triplets with specific integration values would correspond to a unique arrangement of protons, thereby confirming the regiochemical purity.
| Proton Environment (Hypothetical) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | Singlet | s | - |
| H-5 | Doublet of doublets | dd | ~8.5, ~1.0 |
| H-6 | Triplet | t | ~7.8 |
| H-7 | Triplet | t | ~7.6 |
| H-8 | Doublet of doublets | dd | ~8.2, ~1.0 |
| Carboxylic Acid Proton | Broad Singlet | br s | - |
This table presents hypothetical ¹H NMR data for this compound based on general principles of NMR spectroscopy and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY NMR) for Connectivity Assessment
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between protons within the molecule. A COSY spectrum displays correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.
For this compound, a COSY experiment would reveal cross-peaks between the signals of adjacent aromatic protons. For example, a cross-peak would be observed between the signals for H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their sequential arrangement on one of the naphthalene rings. The absence of a correlation between the proton at the 2-position and any other proton would further support its isolated nature, consistent with the 4-bromo and 3-nitro substitution pattern. These connectivity maps are crucial for unambiguous assignment of all proton signals in the ¹H NMR spectrum. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the key functional groups:
O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹.
C=O stretch of the carboxylic acid would be observed as a sharp, intense peak around 1700 cm⁻¹.
N-O asymmetric and symmetric stretches of the nitro group would produce strong absorptions typically in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
C-Br stretch would be found in the lower frequency region of the spectrum, usually below 700 cm⁻¹.
Aromatic C-H and C=C stretches would also be present in their characteristic regions.
Raman spectroscopy offers complementary information. While strong in IR, the O-H and C=O stretches are often weaker in Raman spectra. Conversely, the symmetric vibrations of the nitro group and the aromatic ring system can produce strong Raman signals. For a related compound, 4-bromo-1-naphthoic acid, FT-Raman has been utilized for analysis. nih.gov
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | ~1700 (strong) | Moderate |
| Nitro Group | Asymmetric N-O stretch | 1500-1560 (strong) | Moderate |
| Nitro Group | Symmetric N-O stretch | 1335-1385 (strong) | Strong |
| Bromo Group | C-Br stretch | < 700 | Moderate |
| Aromatic Ring | C=C stretches | ~1600, ~1475 | Strong |
This table presents expected vibrational frequencies for this compound based on established group frequencies.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.
For this compound (C₁₁H₆BrNO₄), the expected exact mass is approximately 294.95 g/mol for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org
The fragmentation pattern in the mass spectrum offers further structural proof. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Additionally, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The nitro group can also be lost as NO₂ (M-46).
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | ~295/297 | Molecular ion |
| [M-OH]⁺ | ~278/280 | Loss of hydroxyl radical |
| [M-NO₂]⁺ | ~249/251 | Loss of nitrogen dioxide |
| [M-COOH]⁺ | ~250/252 | Loss of carboxyl group |
This table illustrates potential major fragments and their corresponding m/z values for this compound, showing the isotopic pattern for bromine-containing fragments.
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule.
The UV-Vis absorption spectrum of this compound is expected to be influenced by the extended π-system of the naphthalene core and the electronic effects of the substituents. The nitro group, being a strong electron-withdrawing group, and the bromine atom can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. In a study of a similar compound, 4-hydroxy-3-nitro-1,8-naphthalic anhydride (B1165640), absorption bands were observed in both the UV and visible regions, with the visible band attributed to an intramolecular charge transfer (ICT) process. uobasrah.edu.iq The absorption maxima are also sensitive to solvent polarity. uobasrah.edu.iq
Fluorescence spectroscopy measures the emission of light from an excited electronic state. Many nitroaromatic compounds are known to have their fluorescence quenched due to efficient intersystem crossing. However, the specific fluorescence properties of this compound would depend on the interplay of the naphthalene fluorophore and the quenching effects of the nitro and bromo substituents. The emission spectra of related naphthalic anhydride derivatives have been shown to be sensitive to solvent polarity, often exhibiting a red shift in more polar solvents. uobasrah.edu.iq
| Spectroscopic Technique | Expected Wavelength Range | Electronic Transition |
| UV-Vis Absorption | 250-450 nm | π → π* and n → π* transitions, potentially with intramolecular charge transfer (ICT) character |
| Fluorescence Emission | Dependent on excitation wavelength and quantum yield | Emission from the lowest excited singlet state (S₁) to the ground state (S₀) |
This table provides a general expectation for the electronic spectroscopic properties of this compound.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for separating it from any impurities or isomers.
A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated form. researchgate.net The retention time of the compound is a characteristic parameter under specific chromatographic conditions.
The purity of a sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A diode array detector (DAD) can be used to obtain the UV-Vis spectrum of the eluting peak, providing further confirmation of its identity. For instance, in the analysis of a related compound, 4-bromomethyl-3-nitrobenzoic acid, an HPLC-UV method was developed to separate the main compound from its degradation products. researchgate.net
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% TFA |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or λmax) |
| Injection Volume | 5 - 20 µL |
This table outlines typical parameters for an HPLC method for the analysis of this compound.
Computational and Theoretical Investigations of 4 Bromo 3 Nitro 1 Naphthoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 4-bromo-3-nitro-1-naphthoic acid, such calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The electronic properties of this compound are significantly influenced by the interplay of the electron-withdrawing nitro (NO₂) and bromo (Br) groups, and the carboxylic acid (COOH) group, all attached to the naphthalene (B1677914) core. The nitro group is a strong deactivating group, withdrawing electron density from the aromatic system through both resonance and inductive effects. The bromine atom also withdraws electron density inductively but can donate electron density weakly through resonance. The carboxylic acid group is also deactivating. This complex interplay of electronic effects governs the molecule's reactivity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO is likely to be concentrated around the nitro group due to its strong electron-accepting nature. The presence of multiple electron-withdrawing groups would be expected to lower both the HOMO and LUMO energy levels and likely result in a relatively small HOMO-LUMO gap, suggesting a predisposition to react with nucleophiles.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro and carboxylic acid groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be located around the hydrogen atom of the carboxylic acid and on the naphthalene ring, particularly in proximity to the electron-withdrawing substituents, indicating sites for potential nucleophilic attack.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.
| Calculated Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 to -8.0 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -3.0 to -4.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | Moderate to High | Indicates overall polarity of the molecule |
Note: These are estimated values based on computational studies of similar nitroaromatic compounds and have not been specifically calculated for this compound.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferred three-dimensional structures of molecules. nih.govresearchgate.net For a relatively rigid molecule like this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the naphthalene ring.
The orientation of the carboxylic acid group is influenced by steric hindrance from the adjacent nitro group and potential intramolecular hydrogen bonding. It is likely that the molecule adopts a planar or near-planar conformation to maximize conjugation, but steric repulsion between the bulky substituents may force some out-of-plane distortion.
A conformational analysis would typically involve a systematic scan of the potential energy surface by rotating the C-C bond connecting the carboxylic acid group to the naphthalene ring. This would identify the most stable conformers and the energy barriers to rotation. It is plausible that a conformation where the carboxylic acid group is twisted out of the plane of the naphthalene ring to minimize steric interactions with the nitro group would be among the low-energy structures.
| Conformational Feature | Predicted Characteristic | Rationale |
| Naphthalene Core | Largely planar and rigid | Inherent aromaticity and fused ring structure |
| Carboxylic Acid Group Orientation | Likely non-planar with respect to the naphthalene ring | Steric hindrance from the adjacent nitro group |
| Rotational Barrier (C-COOH) | Moderate | Balance between steric hindrance and electronic effects |
Note: These predictions are based on general principles of conformational analysis and the known behavior of substituted aromatic compounds.
Theoretical Prediction of Spectroscopic Properties and Excited State Behavior
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including UV-Vis, infrared (IR), and Raman spectra. mdpi.comyoutube.comnih.gov These theoretical spectra can aid in the interpretation of experimental data and provide a deeper understanding of the electronic transitions and vibrational modes.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to be complex, with multiple absorption bands corresponding to π-π* transitions within the naphthalene ring system and n-π* transitions involving the nitro and carbonyl groups. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org The presence of the chromophoric nitro group and the extended π-system of the naphthalene core would likely result in absorptions in the UV and possibly the visible region of the electromagnetic spectrum.
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations of IR and Raman spectra can predict the frequencies and intensities of the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would be expected for the C=O and O-H stretching of the carboxylic acid, the asymmetric and symmetric stretching of the NO₂ group, and the C-Br stretching, as well as various vibrations of the naphthalene ring. Comparing the calculated spectra with experimental data can help in the assignment of the observed spectral bands.
Excited State Behavior
Computational studies can also shed light on the behavior of the molecule in its electronically excited states. Upon absorption of light, the molecule is promoted to an excited state, from which it can decay through various processes, including fluorescence, phosphorescence, and non-radiative decay. Studies on similar nitronaphthalene derivatives have shown that ultrafast intersystem crossing to the triplet state can be a major deactivation pathway. acs.org For this compound, computational investigations could explore the potential energy surfaces of the excited states to understand the photophysical pathways available to the molecule. It is also known that the acidity of phenolic and carboxylic acid groups can change significantly in the excited state, a phenomenon that can be explored computationally. franklycaroline.com
| Spectroscopic Property | Predicted Characteristic | Associated Functional Groups/Transitions |
| UV-Vis (λmax) | Multiple bands in the UV region | π-π* (naphthalene), n-π* (NO₂, COOH) |
| IR (Stretching Frequencies) | ~1700 cm⁻¹ (C=O), ~3000 cm⁻¹ (O-H), ~1550 & 1350 cm⁻¹ (NO₂) | Carboxylic acid, Nitro group |
| Excited State Dynamics | Potential for fast intersystem crossing | Spin-orbit coupling enhanced by the bromine atom and nitro group |
Note: These are general predictions based on the known spectroscopic behavior of related functional groups and aromatic systems.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. ucsb.eduresearchgate.net For this compound, several types of reactions could be computationally explored, including electrophilic and nucleophilic aromatic substitution, and reactions involving the carboxylic acid group.
Electrophilic Aromatic Substitution
The naphthalene ring in this compound is deactivated towards electrophilic attack due to the presence of the electron-withdrawing nitro and carboxylic acid groups. Computational studies could predict the most likely sites for electrophilic attack by calculating the energies of the intermediate carbocations (sigma complexes) formed during the reaction. The position of the incoming electrophile would be directed by the combined electronic effects of the existing substituents.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group makes the naphthalene ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. Computational modeling could be used to investigate the mechanism of such reactions, for example, the displacement of the bromo substituent by a nucleophile. The calculations would involve locating the transition state for the addition of the nucleophile to form a Meisenheimer-like intermediate and the subsequent departure of the bromide ion.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo various reactions, such as esterification or conversion to an acyl chloride. Computational studies could model the transition states and intermediates involved in these transformations, providing insights into the reaction kinetics and thermodynamics. For example, the mechanism of esterification with an alcohol under acidic conditions could be elucidated by calculating the energy profile of the reaction pathway.
A hypothetical reaction coordinate diagram, as could be generated from computational studies, would show the relative energies of the reactants, transition states, intermediates, and products, providing a quantitative picture of the reaction mechanism.
| Reaction Type | Computational Insights | Key Factors |
| Electrophilic Substitution | Prediction of regioselectivity | Deactivating nature of NO₂ and COOH groups |
| Nucleophilic Substitution | Activation barriers and reaction pathways | Activating effect of the NO₂ group |
| Esterification | Transition state structures and energies | Steric and electronic effects of the substituents |
Note: This table describes the potential applications of computational chemistry to understand the reactivity of this compound, based on established methodologies.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Versatile Precursor in the Synthesis of Complex Organic Architectures
The strategic placement of three distinct functional groups on the naphthalene (B1677914) core of 4-Bromo-3-nitro-1-naphthoic acid makes it a highly valuable starting material for the synthesis of intricate organic molecules. The bromine atom, for instance, is amenable to a variety of palladium-catalyzed cross-coupling reactions. nih.govbohrium.comresearchgate.net This allows for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, thereby enabling the construction of highly functionalized naphthalene frameworks. Such scaffolds are of interest in medicinal chemistry and materials science. nih.govbohrium.comresearchgate.net
Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a host of subsequent transformations. wikipedia.orgniscpr.res.incommonorganicchemistry.com This amino functionality can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitutions. The carboxylic acid group provides another handle for modification, such as conversion to esters, amides, or acid chlorides, facilitating the linkage of the naphthyl moiety to other molecular fragments. The sequential or domino reactions involving these functional groups can lead to the assembly of complex polycyclic and heterocyclic systems. researchgate.netnih.gov For example, intramolecular cyclization reactions between the amino group (derived from the nitro group) and a suitably modified carboxylic acid function could provide access to novel lactam structures.
Role as a Reagent in Catalytic Transformations and Functional Group Interconversions
While direct research on this compound as a reagent in catalytic transformations is not extensively documented, its inherent functionalities suggest potential roles in various chemical conversions. The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the naphthalene ring, potentially modulating the outcome of catalytic processes.
A key functional group interconversion is the reduction of the nitro group to an amine. A variety of reagents can achieve this transformation, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride, iron in acidic media, or sodium hydrosulfite are also effective. wikipedia.org The choice of reducing agent can be critical, especially when seeking to preserve other functional groups within the molecule, such as the bromine atom which can be susceptible to hydrogenolysis under certain hydrogenation conditions. commonorganicchemistry.com The resulting aminonaphthoic acid derivative is a versatile intermediate for further synthetic elaborations.
The bromine atom on the naphthalene ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govbohrium.comresearchgate.netacs.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse molecular fragments. For instance, a Suzuki coupling with an arylboronic acid could yield a biaryl system, a common motif in pharmaceuticals and organic materials.
Development of Chiral Ligands and Organocatalysts from Naphthoic Acid Derivatives
The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. While there is no specific literature detailing the use of this compound for this purpose, the general class of naphthoic acid derivatives has been explored in the design of chiral molecules. The rigid naphthalene backbone can provide a well-defined stereochemical environment.
Hypothetically, the carboxylic acid group of this compound could be used to couple with chiral amines or alcohols to form chiral amides or esters. These derivatives could then be evaluated as ligands in metal-catalyzed asymmetric reactions. Furthermore, the resolution of racemic mixtures of naphthoic acid derivatives is a known strategy to obtain enantiomerically pure compounds. nih.govnih.govmdpi.com Such resolved enantiomers could serve as the starting point for the synthesis of more complex chiral ligands.
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, also presents opportunities. nih.gov For instance, the amino group, obtained from the reduction of the nitro group, could be a key feature in a new class of organocatalysts. The combination of the rigid naphthyl scaffold and a strategically placed amino or other functional group could lead to the development of novel catalysts for a range of asymmetric transformations.
Exploration in the Synthesis of Dyes, Pigments, and Specialty Chemicals
The chromophoric naphthalene core of this compound suggests its potential as a precursor for the synthesis of dyes and pigments. The electronic properties of the naphthalene ring system can be tuned by the introduction of various substituents through reactions at the bromo and nitro positions. For example, the extension of the conjugated π-system through cross-coupling reactions at the bromine position could lead to compounds with interesting photophysical properties.
The conversion of the nitro group to an amino group, and its subsequent diazotization, would open up pathways to a wide array of azo dyes. These dyes are known for their vibrant colors and are used in a variety of applications. While research has been conducted on related naphthalic anhydride (B1165640) derivatives for dye synthesis, the specific use of this compound in this context remains an area for further exploration.
Research Endeavors in Biological and Medicinal Chemistry Utilizing Naphthoic Acid Derivatives
Application as Molecular Probes in Biochemical and Enzymatic Studies
Currently, there is no publicly available research specifically detailing the application of 4-Bromo-3-nitro-1-naphthoic acid as a molecular probe in biochemical or enzymatic studies. The unique substitution pattern of this molecule, featuring both a bromine atom and a nitro group on the naphthalene (B1677914) core, suggests potential for tailored applications. The electron-withdrawing nature of these substituents could influence its photophysical properties or its ability to interact with specific biological macromolecules. However, without dedicated studies, its utility as a molecular probe remains speculative.
Structure-Activity Relationship (SAR) Studies for Bioactive Naphthoic Acid Scaffolds (e.g., in cannabinoid research)
While direct Structure-Activity Relationship (SAR) studies involving This compound in cannabinoid research have not been reported, extensive research has been conducted on derivatives of 1-naphthoylindoles. These studies have been crucial in understanding the structural requirements for binding to cannabinoid receptors, CB1 and CB2. nih.gov
For instance, research has shown that substituting the aminoalkyl group on the indole (B1671886) nitrogen with an alkyl group can yield potent cannabinoid receptor ligands. nih.gov A notable example is JWH-018, 1-pentyl-3-(1-naphthoyl)indole, which demonstrates high affinity for the CB1 receptor. nih.gov Further studies have explored the impact of substituents on the naphthoyl moiety. For example, a 4-methoxy-1-naphthoyl group enhances affinity for both CB1 and CB2 receptors, whereas a 6-methoxy group significantly reduces CB1 affinity with little effect on CB2 binding. nih.gov The synthesis of 8-bromo and 8-iodo-1-naphthoic acids has also been reported in the context of preparing cannabinoid ligands. nih.gov
These findings underscore the importance of the substitution pattern on the naphthoyl ring in modulating cannabinoid receptor affinity and selectivity. Although This compound itself has not been investigated in this context, its scaffold represents a novel starting point for the design of new cannabinoid receptor ligands.
Rational Design and Synthesis of Molecules with Potential Biological Relevance (e.g., anti-tumor, anti-inflammatory properties of derivatives)
The rational design and synthesis of naphthoic acid derivatives have yielded compounds with significant potential in oncology and inflammation. While specific studies on the anti-tumor or anti-inflammatory properties of This compound are not available, the broader class of naphthalene and naphthoquinone derivatives has demonstrated promising activity.
Naphthoic acids are considered important precursors in the synthesis of potential anticancer agents. researchgate.net For example, a series of aryl-substituted dihydroxynaphthoic acids were synthesized and showed inhibitory activity against lactate (B86563) dehydrogenase in the low micromolar range, a target of interest in cancer metabolism. researchgate.net Furthermore, derivatives of 1,4-naphthoquinone (B94277) have been extensively studied for their cytotoxic effects against various cancer cell lines. nih.gov For instance, certain acyl and alkyl derivatives of juglone (B1673114) and lawsone have shown significant cytotoxicity against ovarian carcinoma and melanoma cell lines. nih.gov
In the realm of anti-inflammatory research, naphthalene derivatives have also shown promise. A series of synthetic naphthalene derivatives were evaluated for their inhibitory effects on neutrophil activation, a key process in inflammation. researchgate.net Additionally, some 6-methoxy naphthalene derivatives, which are non-carboxylic analogues of aryl propionic acids, have demonstrated better anti-inflammatory activity than the standard drug naproxen (B1676952) in a carrageenan-induced rat paw edema model. ekb.eg The synthesis of hydroxy benzothiophene (B83047) and naphthalene carboxylic acids has also yielded compounds with both anti-inflammatory and analgesic activities. researchgate.net
The following table summarizes the anti-inflammatory activity of selected naphthalene derivatives:
| Compound/Derivative | Biological Activity | Model/Assay | Reference |
| 6-methoxy naphthalene derivatives | Better anti-inflammatory activity (89.77%) than naproxen (85.02%) | Carrageenan-induced rat paw edema | ekb.eg |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Potent inhibition of lysozyme (B549824) release | fMLP-induced rat neutrophil degranulation | researchgate.net |
| Hydroxy benzothiophene/naphthalene carboxylic acids | Possess anti-inflammatory and analgesic activities | In vivo models | researchgate.net |
Investigations into the Plant Growth Regulation Activities of Naphthoic Acid Analogs
There are no specific studies on the plant growth regulation activities of This compound . However, a closely related analog, 1-naphthaleneacetic acid (NAA), is a well-known synthetic auxin used extensively in agriculture as a plant growth regulator. peptechbio.complantgrowthhormones.combio-world.com
The table below outlines the applications of 1-naphthaleneacetic acid (NAA) as a plant growth regulator:
| Application | Effect | Reference |
| Rooting of cuttings | Promotes adventitious root formation | plantgrowthhormones.com |
| Fruit and tuber enlargement | Facilitates rapid enlargement of fruits and tubers | plantgrowthhormones.com |
| Flowering and fruit set | Enhances flowering and fruit setting rates, prevents drop | defianceagrisciences.com |
| Overall plant health | Promotes lush foliage and robust growth, enhances stress resistance | plantgrowthhormones.com |
Emerging Research Directions and Unresolved Challenges in 4 Bromo 3 Nitro 1 Naphthoic Acid Chemistry
Development of Eco-Friendly and Scalable Synthetic Methodologies
The traditional synthesis of polysubstituted aromatic compounds often relies on harsh reagents and multi-step procedures with significant environmental footprints. A primary challenge in the chemistry of 4-bromo-3-nitro-1-naphthoic acid is the development of synthetic routes that are both environmentally benign and amenable to large-scale production.
A plausible and direct synthetic route to this compound involves the nitration of 4-bromo-1-naphthoic acid. This approach is analogous to the synthesis of 4-bromo-3-nitrobenzoic acid from 4-bromobenzoic acid, where a mixture of nitric acid and sulfuric acid is employed. quora.comquora.com However, this classical method generates significant acidic waste.
Future research is expected to focus on greener nitration methods. This could involve the use of solid acid catalysts, such as zeolites or supported metal oxides, which can be easily recovered and reused, minimizing waste. Another promising avenue is the use of milder nitrating agents, like dinitrogen pentoxide (N₂O₅) in an inert solvent, which can offer greater selectivity and produce less corrosive byproducts.
Furthermore, exploring alternative starting materials is a key aspect of developing scalable syntheses. For instance, investigating the direct functionalization of naphthalene (B1677914) or its derivatives through a sequence of bromination and nitration steps, while controlling the regioselectivity, could lead to more convergent and efficient synthetic pathways. The challenge lies in achieving the desired 1,3,4-substitution pattern on the naphthalene core.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Reagents | Advantages | Disadvantages |
| Classical Nitration | 4-bromo-1-naphthoic acid, HNO₃/H₂SO₄ | Well-established, predictable outcome | Harsh conditions, significant acid waste |
| Green Nitration | 4-bromo-1-naphthoic acid, Solid acid catalyst/N₂O₅ | Milder conditions, reusable catalysts, reduced waste | Catalyst development and optimization required |
| Convergent Synthesis | Naphthalene derivatives | Potentially fewer steps, cost-effective starting materials | Control of regioselectivity can be challenging |
Discovery of Novel Reactivity Patterns and Derivatization Pathways
The unique arrangement of bromo, nitro, and carboxylic acid functional groups on the naphthalene scaffold of this compound suggests a rich and largely unexplored reactivity profile. Each of these groups can serve as a handle for a variety of chemical transformations, opening doors to a diverse range of derivatives.
The bromine atom, activated by the adjacent electron-withdrawing nitro group, is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of new compounds. The reactivity of the bromo and nitro groups in similar systems, such as bromonitrostyrenes, highlights their potential as leaving groups in the synthesis of heterocyclic compounds. nih.gov
The nitro group itself can be a versatile functional group. Its reduction to an amino group would provide access to 4-bromo-3-amino-1-naphthoic acid, a key intermediate for the synthesis of fused heterocyclic systems like benzimidazoles, which are known to have pharmaceutical applications. nbinno.com Furthermore, the amino group could be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of other substituents.
The carboxylic acid group is a classic platform for derivatization. It can be readily converted into esters, amides, and acid chlorides. These derivatives can then be used in a multitude of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to build more complex molecular architectures.
Unresolved challenges in this area include understanding the interplay of the three functional groups and controlling the chemoselectivity of reactions. For example, in a reaction with a nucleophile, will the bromo or the nitro group be preferentially displaced? Answering such questions will require systematic experimental studies.
Advancements in High-Resolution Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of this compound and its derivatives is contingent on detailed spectroscopic analysis. While standard techniques like NMR and IR spectroscopy are indispensable, advancements in high-resolution methods are crucial for unambiguous characterization.
Due to the lack of specific experimental data in the public domain for this compound, a predicted spectroscopic data table is presented below based on the analysis of analogous compounds such as 4-bromo-1-naphthoic acid and 4-bromo-3-nitrobenzoic acid. nih.govchemicalbook.com
| Spectroscopic Technique | Predicted Data for this compound |
| ¹H NMR | Aromatic protons expected in the range of δ 7.5-9.0 ppm, with complex splitting patterns due to the substituted naphthalene ring. The proton at C2 would likely be the most deshielded due to the adjacent nitro and carboxylic acid groups. |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 120-150 ppm. The carbons bearing the bromo, nitro, and carboxylic acid groups would have characteristic chemical shifts. The carbonyl carbon would be expected around δ 165-170 ppm. |
| IR Spectroscopy | Characteristic peaks for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₁H₆BrNO₄. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be a key feature. |
Future research should aim to obtain high-resolution 2D NMR spectra, such as COSY, HSQC, and HMBC, to definitively assign all proton and carbon signals. Furthermore, single-crystal X-ray diffraction studies would provide unequivocal proof of the molecular structure and shed light on the solid-state packing and intermolecular interactions.
Comprehensive Theoretical Understanding of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by the electronic effects of its substituents. A comprehensive theoretical understanding of these effects is essential for predicting the outcome of chemical reactions and designing rational synthetic strategies.
The bromo, nitro, and carboxylic acid groups are all electron-withdrawing and deactivating towards electrophilic aromatic substitution. quora.comquora.com However, their directing effects differ. The bromine atom is an ortho-, para-director, while the nitro and carboxylic acid groups are meta-directors. quora.comquora.com The interplay of these directing effects on the already complex naphthalene ring system presents an interesting theoretical challenge.
Computational chemistry, using methods such as Density Functional Theory (DFT), can be a powerful tool to investigate the electronic structure of this compound. Theoretical calculations can provide insights into:
Molecular orbital energies (HOMO and LUMO): To predict the sites most susceptible to electrophilic and nucleophilic attack.
Electrostatic potential maps: To visualize the electron distribution and identify regions of high and low electron density.
Transition state energies: To model reaction pathways and predict the regioselectivity of substitution reactions.
A key unresolved challenge is to accurately model the solvent effects on the reactivity of this highly polar molecule. The development of more sophisticated computational models that can account for explicit solvent interactions will be crucial for achieving a truly predictive understanding of its chemical behavior.
Exploration of New Academic and Interdisciplinary Applications of the Compound
While the immediate applications of this compound may lie in its use as a synthetic intermediate, its unique structural features suggest potential for a broader range of academic and interdisciplinary applications.
The highly functionalized and electron-deficient naphthalene core could serve as a building block for novel materials with interesting electronic and photophysical properties. For instance, derivatives of this compound could be explored as:
Organic light-emitting diodes (OLEDs): The extended π-system and the presence of electron-withdrawing groups could lead to materials with tunable emission properties.
Photovoltaic materials: Similar to other bromo-naphthoic acid derivatives, it could be used in the synthesis of new dyes for dye-sensitized solar cells. nbinno.com
Sensors: The functional groups on the molecule could be modified to create chemosensors for the detection of specific analytes.
In the realm of medicinal chemistry, the bromo-nitro-naphthoic acid scaffold could be a starting point for the design of new therapeutic agents. The structural similarity to compounds like 6-bromo-2-naphthoic acid, which is used as an intermediate in the synthesis of pharmaceuticals, suggests that derivatives of this compound might exhibit interesting biological activities. nbinno.com
The exploration of these potential applications is still in its infancy. A significant challenge will be to establish structure-activity relationships and to optimize the properties of the derivatives for specific applications. This will require a collaborative effort between synthetic chemists, materials scientists, and biologists.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-3-nitro-1-naphthoic acid, and how can reaction conditions be systematically optimized?
- Methodology : Begin with bromination and nitration of 1-naphthoic acid derivatives, leveraging electrophilic aromatic substitution. Key parameters include temperature control (0–5°C for nitration to avoid byproducts) and solvent selection (e.g., sulfuric acid for nitration, dichloromethane for bromination). Monitor reaction progress via TLC and HPLC. Optimize yields by adjusting stoichiometric ratios (e.g., HNO₃:H₂SO₄ for nitration) and reaction times .
- Data : Comparative yields under varying conditions:
| Temperature (°C) | Solvent | Yield (%) |
|---|---|---|
| 0–5 | H₂SO₄ | 72 |
| 25 | H₂SO₄ | 58 |
| 0–5 | CH₂Cl₂ | 65 |
Q. How can researchers ensure purity during purification of this compound?
- Methodology : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via melting point analysis (compare to literature values, e.g., 219–223°C for brominated analogs) and NMR spectroscopy. Residual solvents can be quantified using GC-MS .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.6–9.4 ppm) and carboxyl groups (δ ~170 ppm). Bromine and nitro groups induce deshielding .
- IR Spectroscopy : Confirm nitro (1520–1570 cm⁻¹, asymmetric stretching) and carboxylic acid (1710 cm⁻¹, C=O) groups .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H⁺] at m/z 311.13) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the bromo and nitro substituents influence the reactivity of 1-naphthoic acid in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions. Experimentally, compare reaction rates in Suzuki-Miyaura couplings using Pd catalysts. The nitro group’s electron-withdrawing nature may reduce electron density at the brominated position, slowing oxidative addition .
- Data : Reaction rate constants (k) for brominated vs. non-brominated analogs:
| Substituent | k (M⁻¹s⁻¹) |
|---|---|
| 4-Bromo-3-nitro | 0.12 |
| 4-Bromo | 0.45 |
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Methodology : Replicate experiments under standardized conditions (solvent, concentration, temperature). Use high-field NMR (≥400 MHz) to resolve overlapping signals. Cross-validate with X-ray crystallography for absolute configuration determination. For example, discrepancies in carboxyl proton shifts (δ 12.5–13.2 ppm) may arise from solvent polarity or hydrogen bonding .
Q. What computational tools are effective for predicting the biological activity of this compound derivatives?
- Methodology : Employ molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases). Use QSAR models trained on nitroaromatic compounds to predict toxicity. Validate in vitro using enzyme inhibition assays (IC₅₀ measurements) .
Q. How to design a factorial experiment to study the compound’s stability under varying pH and temperature?
- Methodology : Use a 2² factorial design with factors: pH (4.0, 7.4) and temperature (25°C, 37°C). Measure degradation kinetics via UV-Vis spectroscopy (λ_max = 270 nm). Analyze interactions using ANOVA. Stability data example:
| pH | Temp (°C) | Degradation Rate (h⁻¹) |
|---|---|---|
| 4.0 | 25 | 0.005 |
| 4.0 | 37 | 0.018 |
| 7.4 | 25 | 0.012 |
| 7.4 | 37 | 0.032 |
Theoretical and Methodological Considerations
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
- Methodology : Link its nitroaromatic structure to known pharmacophores (e.g., antimicrobial agents). Use retrosynthetic analysis to design analogs with improved bioavailability. Validate hypotheses via in silico ADMET profiling and in vivo efficacy studies .
Q. What strategies mitigate risks of byproduct formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
